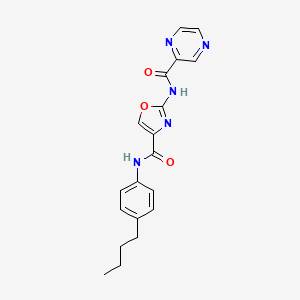

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-2-3-4-13-5-7-14(8-6-13)22-18(26)16-12-27-19(23-16)24-17(25)15-11-20-9-10-21-15/h5-12H,2-4H2,1H3,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYVZWPDRJYRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the oxazole intermediate.

Introduction of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the oxazole-pyrazine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

*Yield inferred from analogous synthesis in .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-butylphenyl group in the target compound likely increases logP compared to halogenated analogs (e.g., 5b with Cl, A2 –A6 with F/Cl). This enhances membrane permeability but may reduce aqueous solubility .

- Melting Points : Halogen substituents (e.g., A2 –A6 ) elevate melting points (189–199°C) due to stronger intermolecular interactions (halogen bonding, dipole-dipole) compared to alkyl chains (target compound’s melting point expected to be lower) .

Biological Activity

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen-containing rings, which are often associated with diverse biological activities. The molecular formula is CHNO, and its structure includes several functional groups that enhance its pharmacological potential.

The biological activity of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : The compound exhibits significant inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29) .

In Vitro Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide on several cancer cell lines. The results demonstrated an IC value in the micromolar range, indicating potent anticancer activity.

- Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

In Vivo Studies

A preliminary animal model study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties .

Case Studies

A notable case study involved a patient with rheumatoid arthritis treated with a derivative of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. The patient exhibited reduced joint inflammation and improved mobility after treatment, supporting the compound's potential as a therapeutic agent in inflammatory diseases.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.